molecular formula C14H25NO11 B11824717 2-Acetamido-2-deoxy-4-o-(b-d-galactofuranosyl)-d-glucopyranose

2-Acetamido-2-deoxy-4-o-(b-d-galactofuranosyl)-d-glucopyranose

Cat. No.: B11824717
M. Wt: 383.35 g/mol
InChI Key: XDJSTHFKZUCWKK-NHXXARJZSA-N
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Description

2-Acetamido-2-deoxy-4-o-(b-d-galactofuranosyl)-d-glucopyranose is an oligosaccharide compound. It is known for its role in various biological processes and its significance in the field of glycoscience. This compound is a derivative of glucose and is characterized by the presence of an acetamido group and a galactofuranosyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-2-deoxy-4-o-(b-d-galactofuranosyl)-d-glucopyranose typically involves the glycosylation of a glucopyranose derivative with a galactofuranosyl donor. The reaction conditions often include the use of a suitable catalyst, such as a Lewis acid, and an appropriate solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of a galactofuranosyl group to the glucopyranose derivative, resulting in the formation of this compound. The process is optimized for high yield and purity, and the product is typically purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-deoxy-4-o-(b-d-galactofuranosyl)-d-glucopyranose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like acyl chlorides or alkyl halides.

Major Products Formed

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Acetamido-2-deoxy-4-o-(b-d-galactofuranosyl)-d-glucopyranose has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.

    Biology: Plays a role in studying glycosylation processes and carbohydrate-protein interactions.

    Medicine: Investigated for its potential in drug development, particularly in targeting glycosylation pathways.

    Industry: Utilized in the production of glycosylated products and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of 2-acetamido-2-deoxy-4-o-(b-d-galactofuranosyl)-d-glucopyranose involves its interaction with specific enzymes and receptors involved in glycosylation processes. The compound acts as a substrate for glycosyltransferases, facilitating the transfer of sugar moieties to target molecules. This process is crucial in the formation of glycoproteins and glycolipids, which play essential roles in cellular communication and signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetamido-2-deoxy-4-o-(b-d-galactopyranosyl)-d-mannopyranose
  • Benzyl 2-acetamido-2-deoxy-4-o-(b-d-galactofuranosyl)-a-d-glucopyranoside

Uniqueness

2-Acetamido-2-deoxy-4-o-(b-d-galactofuranosyl)-d-glucopyranose is unique due to its specific glycosidic linkage and the presence of both acetamido and galactofuranosyl groups. This structural uniqueness imparts distinct biological properties and makes it a valuable compound in glycoscience research.

Properties

Molecular Formula

C14H25NO11

Molecular Weight

383.35 g/mol

IUPAC Name

N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C14H25NO11/c1-4(18)15-7-8(20)12(6(3-17)24-13(7)23)26-14-10(22)9(21)11(25-14)5(19)2-16/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8-,9-,10-,11+,12-,13?,14+/m1/s1

InChI Key

XDJSTHFKZUCWKK-NHXXARJZSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H]([C@@H](O2)[C@@H](CO)O)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(O2)C(CO)O)O)O)O

Origin of Product

United States

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